molecular formula C7H7N3O B068346 2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one CAS No. 163452-68-4

2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one

Cat. No. B068346
CAS RN: 163452-68-4
M. Wt: 149.15 g/mol
InChI Key: WLRQCGYDZRQNFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazopyridines and their derivatives, such as 2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one, can be accomplished through various methods. One common approach is the "water-mediated" hydroamination and silver-catalyzed aminooxygenation, which allows for the aqueous synthesis of methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts. Such methods offer moderate to good yields and highlight the versatility of synthesis approaches for these compounds (Mohan et al., 2013).

Molecular Structure Analysis

The molecular structure of imidazopyridines, including this compound, is characterized by the fusion of imidazole and pyridine rings. This structural feature is pivotal for the chemical behavior and biological activity of these compounds. Crystallographic analysis, such as HRMS, NMR, and IR spectroscopy, is commonly employed to confirm the structures and purity of synthesized compounds, providing insights into their molecular geometry and electronic configurations (Salhi et al., 2020).

Chemical Reactions and Properties

Imidazopyridines undergo a variety of chemical reactions, including cyclization, condensation, and amination, owing to their rich nitrogen content and aromatic nature. These reactions are crucial for the functionalization of the imidazopyridine core, leading to derivatives with varied biological and chemical properties. For instance, the synthesis of functionalized dihydroimidazo[1,2-A]pyridines demonstrates the compound's reactivity towards forming new bonds and structures under different conditions (Salhi et al., 2020).

Physical Properties Analysis

The physical properties of imidazopyridines, including solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications in material science and pharmaceuticals. Studies on the synthesis and crystal structures of related compounds provide valuable data on the physical characteristics of these heterocycles (Çolak et al., 2009).

Chemical Properties Analysis

The chemical properties of this compound and similar compounds, such as reactivity towards electrophiles and nucleophiles, stability under various conditions, and the ability to undergo redox reactions, are foundational for their application in synthesis and drug design. The investigation of these properties through experimental and theoretical methods allows for a deeper understanding of their chemical behavior and potential as intermediates in organic synthesis (Masters et al., 2011).

Scientific Research Applications

Synthesis and Derivative Development 2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one and its derivatives have garnered attention due to their varied applications in scientific research. One study highlights a flexible synthesis route for derivatives of this compound, specifically focusing on the variation of C-6 and N-1 substituents. The method overcomes issues of selectivity, reaction safety, and low yields in original routes through key improvements, including a Negishi cross-coupling and the use of a carbamate as a protecting group and intrinsic carbonyl source (Hay et al., 2011).

Heterocyclic Compound Formation The structure of these compounds allows for the formation of highly fluorescent heterocyclic compounds. A study describes the synthesis and fluorescence properties of novel derivatives of pyrido[2,1:2,3]imidazo[4,5-b]quinoline. The deep violet color and high fluorescence of these compounds suggest potential applications in the field of materials science, such as the development of new dyes and pigments (Rahimizadeh et al., 2010).

Insecticidal Properties Certain derivatives of this compound have been found to exhibit insecticidal properties. Research indicates that the insecticidal activities of these compounds are significantly influenced by the substituents and their positions on the molecular structure. For instance, the introduction of a fluoro group at specific positions has been found to increase insecticidal activities against certain pests, showcasing the compound's potential in agricultural applications (Zhang et al., 2010).

Antimicrobial and Antibacterial Applications Derivatives of this compound have also shown potential as antimicrobial and antibacterial agents. A study has synthesized new dihydroimidazo[1,2-a]pyridines and 4-thiazolidinone derivatives, exhibiting in vitro antibacterial and antifungal activities against a range of pathogenic bacteria and a strain of yeast. These findings underscore the therapeutic potential of these compounds, possibly paving the way for the development of new drugs (Salhi et al., 2020).

Future Directions

The future directions in the research of “2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one” and similar imidazole derivatives could involve the development of new drugs that overcome the increasing problems of antimicrobial resistance . The broad range of biological activities exhibited by imidazole derivatives makes them promising candidates for the development of novel drugs .

properties

IUPAC Name

2-methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-9-5-2-3-8-7(11)6(5)10-4/h2-3H,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRQCGYDZRQNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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